molecular formula C12H17N B1385448 N-(Cyclopropylmethyl)-2,6-dimethylaniline CAS No. 1040686-36-9

N-(Cyclopropylmethyl)-2,6-dimethylaniline

Cat. No.: B1385448
CAS No.: 1040686-36-9
M. Wt: 175.27 g/mol
InChI Key: PRUUBJBFQCCVRI-UHFFFAOYSA-N
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Description

N-(Cyclopropylmethyl)-2,6-dimethylaniline is a substituted aniline derivative characterized by a cyclopropylmethyl group attached to the nitrogen atom and methyl groups at the 2- and 6-positions of the aromatic ring.

Properties

IUPAC Name

N-(cyclopropylmethyl)-2,6-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-9-4-3-5-10(2)12(9)13-8-11-6-7-11/h3-5,11,13H,6-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRUUBJBFQCCVRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NCC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of (R) or (S)-N-(2,6-dimethylphenyl) Alanine

A method exists for stereoselectively preparing (R) or (S)-N-(2,6-dimethylphenyl) alanine and its reverse ester compound. This method involves reacting a racemic (R), (S)-N-(2,6-dimethylphenyl) alanine ester with an effective amount of an enzyme that enantioselectively hydrolyzes one of its enantiomers. The process produces either the (R)-form or (S)-form of N-(2,6-dimethylphenyl) alanine, along with its opposite enantiomer, N-(2,6-dimethylphenyl) alanine ester (either the counter (S)-form ester or counter (R)-form ester). The (R) or (S) alanine is then isolated from the reaction mixture to obtain optically pure N-(2,6-dimethylphenyl) alanine.

Preparation of N-alkylcycloalkylated Intermediate

The N-alkylcycloalkylated intermediate of formula-IX can be produced through a one-step reaction involving cyclopropyl methyl-L with the compound of Formula-VII (TARG-NH). This reaction occurs in the presence of a solvent, such as cyclopentyl methyl ether (CPME) or acetonitrile, preferably under reflux conditions. This process can achieve a yield of 92.9% of the compound of Formula-IX with 99.5% HPLC purity.

Process for the Production of Cyclopropylmethyl Halides

A process for preparing a cyclopropylmethyl halide (CPMX) involves contacting cyclopropanemethanol (CPMO) with a complex comprising an N-halosuccinimide and a dialkyl sulfide in the presence of an organic solvent. The halide can be chloride or bromide, and the halo is chloro or bromo, with the contacting carried out at a temperature ranging from about 0 to 40°C. In this process, CPMO or a solution of CPMO in the process solvent is added to a mixture of the dimethyl sulfide/N-halosuccinimide complex in the process solvent. The addition of CPMO or its solution occurs at a temperature less than 20°C while the mixture is agitated. After the CPMO addition is complete, the reaction mixture is heated to a temperature of about 20 to 40°C. Suitable solvents for this process include dichloromethane or dimethylformamide.

Chemical Reactions Analysis

Types of Reactions

N-(Cyclopropylmethyl)-2,6-dimethylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation are commonly employed.

Major Products Formed

    Oxidation: N-oxides or other oxidized derivatives.

    Reduction: Corresponding amines or other reduced forms.

    Substitution: Nitro, sulfonyl, or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Medicinal Chemistry

N-(Cyclopropylmethyl)-2,6-dimethylaniline has been investigated for its potential role as a pharmaceutical intermediate. Its structural characteristics make it suitable for modifications aimed at enhancing biological activity. For instance, derivatives of this compound have been explored for their efficacy against various diseases due to their interaction with specific biological targets.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. It can be utilized in the preparation of complex molecules through various reactions such as:

  • N-Alkylation : The introduction of alkyl groups to enhance lipophilicity.
  • N-Acylation : Modifying the amine functionality for improved pharmacokinetic properties.

Case Study 1: Anticancer Activity

Research has indicated that derivatives of this compound exhibit promising anticancer properties. In vitro studies demonstrated that these compounds could inhibit the proliferation of cancer cell lines by targeting specific enzymes involved in cell cycle regulation.

Case Study 2: Neuropharmacological Effects

Another study focused on the neuropharmacological effects of this compound derivatives. These compounds were tested for their ability to modulate neurotransmitter systems, showing potential as anxiolytic or antidepressant agents in animal models.

Data Table: Comparison of Applications

Application AreaDescriptionExample Compounds
Medicinal ChemistryPotential pharmaceutical intermediatesAnticancer agents
Organic SynthesisBuilding blocks for complex molecule synthesisN-Alkylated and N-acylated derivatives
NeuropharmacologyModulation of neurotransmitter systemsAnxiolytic compounds

Mechanism of Action

The mechanism of action of N-(Cyclopropylmethyl)-2,6-dimethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethyl group can enhance the compound’s binding affinity and specificity towards these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Differences

  • Cyclopropylmethyl vs. Ethoxyethyl Substituents : The cyclopropylmethyl group in the target compound likely enhances steric hindrance and metabolic stability compared to the ethoxyethyl group in N-(2-ethoxyethyl)-2,6-dimethylaniline. This difference may explain its inferred use in fungicides, where stability under environmental conditions is critical .
  • Propargyl Carbamyl Derivatives : The propargyl group in N-(N'-methyl-N-propargylcarbamylmethyl)-2,6-dimethylaniline introduces alkyne functionality, which may enhance reactivity toward electrophilic agents (e.g., chloroacetyl chloride) for herbicide synthesis .
  • Simpler Analogs : 2,6-Dimethylaniline hydrochloride lacks the cyclopropylmethyl group, reducing its lipophilicity and limiting its application to pharmaceutical reference standards rather than agrochemicals .

Physicochemical Properties

  • Lipophilicity (LogP) : The ethoxyethyl analog (LogP = 2.82) is less lipophilic than the cyclopropylmethyl derivative (estimated LogP ~3.0), suggesting better membrane permeability for the latter. This property is critical for fungicides targeting lipid-rich fungal cell walls .

Biological Activity

N-(Cyclopropylmethyl)-2,6-dimethylaniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Name : this compound
  • Molecular Formula : C12H15N
  • CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

The compound features a cyclopropylmethyl group attached to a dimethylaniline structure, which may influence its interaction with biological targets.

Pharmacological Properties

This compound has been studied for various biological activities, including:

  • Antidepressant Effects : Similar to other N-substituted anilines, this compound may exhibit mood-enhancing properties by modulating neurotransmitter systems.
  • Neuroprotective Activity : Research indicates potential neuroprotective effects, possibly through inhibition of neuroinflammatory pathways.
  • Anticancer Activity : Preliminary studies suggest that it may inhibit tumor cell proliferation and induce apoptosis in certain cancer cell lines.
  • Serotonin Receptor Modulation : Like many aniline derivatives, it may interact with serotonin receptors, influencing mood and anxiety levels.
  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to cancer progression.

Data Table: Biological Activities of this compound

Activity TypeObserved EffectReference
AntidepressantIncreased serotonin levels
NeuroprotectiveReduced neuronal apoptosis
AnticancerInhibited proliferation in cancer cells

Case Study 1: Neuroprotection in Ischemic Models

A study investigated the neuroprotective effects of this compound in a rat model of ischemia. The results showed a significant reduction in infarction size and neuronal damage when administered post-ischemia. This suggests that the compound may enhance recovery following ischemic events by modulating inflammatory responses.

Case Study 2: Anticancer Potential

In vitro studies on various cancer cell lines demonstrated that this compound could inhibit cell growth and induce apoptosis. The mechanism was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins.

Q & A

Q. What are the common synthetic routes for N-(Cyclopropylmethyl)-2,6-dimethylaniline, and what critical parameters influence yield?

Methodological Answer: The synthesis typically involves alkylation of 2,6-dimethylaniline with cyclopropylmethyl halides (e.g., bromide or chloride). Key steps include:

  • Reaction Optimization : Use a reflux setup under inert atmosphere (e.g., nitrogen) to minimize oxidation. For example, analogous procedures for lidocaine derivatives employ stoichiometric control of reagents (e.g., 2,6-dimethylaniline with bromopropionyl bromide in ).
  • Purification : Techniques like vacuum filtration, liquid-liquid extraction (e.g., dichloromethane/water), and rotary evaporation are critical for isolating intermediates. Column chromatography may refine final products .
  • Yield Factors : Excess cyclopropylmethyl halide (1.5–2.0 equivalents) and reaction time (12–24 hours) improve conversion. Catalytic agents like K₂CO₃ or triethylamine can enhance nucleophilic substitution efficiency .

Q. How can researchers ensure purity and identify isomers in this compound?

Methodological Answer: Reverse-phase ultra-performance liquid chromatography (RP-UPLC) with a C18 column is recommended. A validated method for 2,6-dimethylaniline derivatives uses:

  • Mobile Phase : Acetonitrile and phosphate buffer (pH 3.0) in gradient elution (e.g., 40%–60% acetonitrile over 10 minutes).
  • Detection : UV absorbance at 254 nm for aromatic amines.
  • Design of Experiments (DoE) : Optimize parameters (e.g., flow rate, column temperature) to resolve isomers like ortho- or para-substituted byproducts .

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., cyclopropylmethyl protons at δ 0.5–1.5 ppm, aromatic protons at δ 6.8–7.2 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ for C₁₂H₁₇N).
  • FT-IR : Identify amine N–H stretches (~3400 cm⁻¹) and aromatic C–C vibrations (1600 cm⁻¹) .

Advanced Research Questions

Q. How can structural analogs of this compound inform its crystallographic analysis?

Methodological Answer: X-ray diffraction studies of structurally similar compounds (e.g., N-arylphenanthrene derivatives in ) reveal:

  • Crystal System : Monoclinic systems (e.g., P21/c space group) with lattice parameters a = 9.55 Å, b = 16.43 Å, c = 17.72 Å, β = 104.58°.
  • Data Collection : Use a CCD area-detector diffractometer with graphite-monochromated Cu-Kα radiation (λ = 1.54178 Å). Refinement software (e.g., SHELXL) resolves bond angles and torsion angles .

Q. How should researchers address discrepancies in spectroscopic or chromatographic data during characterization?

Methodological Answer:

  • Controlled Replicates : Repeat experiments under identical conditions to rule out instrumental variability.
  • Cross-Validation : Compare NMR data with computational predictions (e.g., DFT-based chemical shift calculations).
  • DoE for UPLC : Statistically optimize chromatographic parameters (e.g., pH, organic modifier ratio) to resolve co-eluting impurities .

Q. What strategies mitigate toxicity risks during synthesis and handling?

Methodological Answer:

  • Substitution : Replace volatile solvents (e.g., diethyl ether) with safer alternatives (e.g., ethyl acetate).
  • Engineering Controls : Use fume hoods for reactions involving amines or halides.
  • Personal Protective Equipment (PPE) : Nitrile gloves and lab coats are mandatory; respiratory protection is advised for aerosol-prone steps .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

Methodological Answer:

  • DFT Calculations : Simulate transition states for cyclopropane ring-opening reactions or electrophilic aromatic substitution.
  • Molecular Dynamics (MD) : Study solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction pathways.
  • Docking Studies : Explore interactions with biological targets (e.g., sodium channels) if pharmacological activity is hypothesized .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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N-(Cyclopropylmethyl)-2,6-dimethylaniline
Reactant of Route 2
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N-(Cyclopropylmethyl)-2,6-dimethylaniline

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